molecular formula C12H16O2 B1580521 Pentyl benzoate CAS No. 2049-96-9

Pentyl benzoate

Cat. No.: B1580521
CAS No.: 2049-96-9
M. Wt: 192.25 g/mol
InChI Key: QKNZNUNCDJZTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Pentyl benzoate can be synthesized through the esterification reaction between benzoic acid and pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C6H5COOH+C5H11OHC6H5COOC5H11+H2O\text{C}_6\text{H}_5\text{COOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​COOH+C5​H11​OH→C6​H5​COOC5​H11​+H2​O

In industrial settings, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Pentyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzoic acid and pentanol.

    Reduction: Reduction of this compound can yield benzyl alcohol and pentanol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include sulfuric acid for hydrolysis and lithium aluminum hydride for reduction .

Scientific Research Applications

Pentyl benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl benzoate primarily involves its hydrolysis to benzoic acid and pentanol. The ester bond is cleaved by the action of water, catalyzed by acids or bases. This reaction is significant in biological systems where esterases catalyze the hydrolysis of esters, releasing the corresponding alcohol and acid .

Comparison with Similar Compounds

Pentyl benzoate can be compared with other esters such as methyl benzoate, ethyl benzoate, and butyl benzoate. These compounds share similar chemical properties but differ in their alkyl chain length, which affects their boiling points, solubility, and applications. For instance:

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both aqueous and non-aqueous environments.

Properties

IUPAC Name

pentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNZNUNCDJZTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051849
Record name Pentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049-96-9
Record name Pentyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2049-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE7K4B29S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester (1.05 g), 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester (1.12 g) and triphenylphosphine (0.59 g) in tetrahydrofuran (20 ml) was added under argon and in a dropwise fashion diethyl azodicarboxylate (DEAD, 0.39 g). Upon complete addition, the reaction mixture was stirred at room temperature overnight, and the solvent was then removed under reduced pressure to give a residue which was purified by flash chromatography using a silica-gel column and cyclohexane/ethyl acetate (8/2) as eluent to give 0.66 g of 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-[6-[4-[6-(6-acryloyloxyhexyloxy)naphtha len-2-ylethynyl]phenoxy]hexyloxy]benzoyloxy]benzoic acid pentyl ester as white crystalline material. K 39° C. N 113° C. I.
Name
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl benzoate
Reactant of Route 2
Reactant of Route 2
Pentyl benzoate
Reactant of Route 3
Reactant of Route 3
Pentyl benzoate
Reactant of Route 4
Reactant of Route 4
Pentyl benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pentyl benzoate
Reactant of Route 6
Reactant of Route 6
Pentyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.